molecular formula C27H20O9S2 B15081675 bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate

bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate

Cat. No.: B15081675
M. Wt: 552.6 g/mol
InChI Key: ZCEQFFQEDXWEQJ-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C27H20O9S2. This compound is known for its unique structural properties, which include a fluorene core substituted with methoxyphenyl and sulfonate groups. It is used in various scientific research applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the condensation of 9-fluorenone with 4-methoxyphenol in the presence of a sulfonating agent. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate nearly 100% conversion of 9-fluorenone with high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound’s unique structural properties make it useful in studying biological interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
  • Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
  • Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate

Uniqueness

Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C27H20O9S2

Molecular Weight

552.6 g/mol

IUPAC Name

bis(4-methoxyphenyl) 9-oxofluorene-2,7-disulfonate

InChI

InChI=1S/C27H20O9S2/c1-33-17-3-7-19(8-4-17)35-37(29,30)21-11-13-23-24-14-12-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-9-5-18(34-2)6-10-20/h3-16H,1-2H3

InChI Key

ZCEQFFQEDXWEQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Origin of Product

United States

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